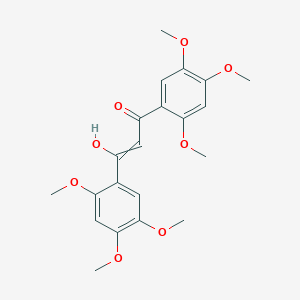![molecular formula C9H16NO4P B14418911 Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate CAS No. 80196-16-3](/img/structure/B14418911.png)
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable oxazole derivative. One common method involves the use of a base-catalyzed reaction where diethyl phosphite is reacted with 5-methyl-1,2-oxazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.
科学的研究の応用
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Diethyl [(5-methyl-1,2-oxazol-4-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-oxazol-2-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-thiazol-3-yl)methyl]phosphonate
Uniqueness
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the phosphonate moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
80196-16-3 |
|---|---|
分子式 |
C9H16NO4P |
分子量 |
233.20 g/mol |
IUPAC名 |
3-(diethoxyphosphorylmethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H16NO4P/c1-4-12-15(11,13-5-2)7-9-6-8(3)14-10-9/h6H,4-5,7H2,1-3H3 |
InChIキー |
UMWYQDSGGRIMHL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=NOC(=C1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


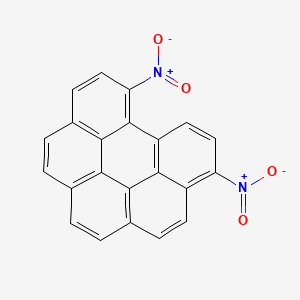
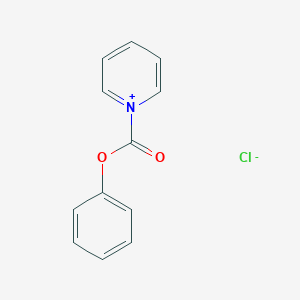
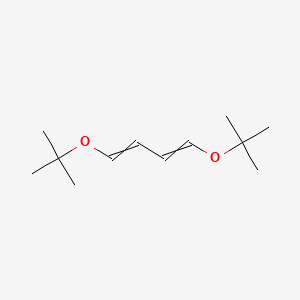

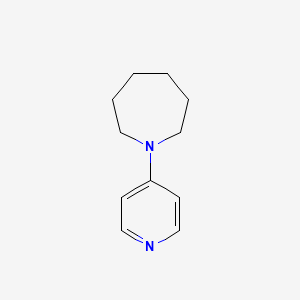
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
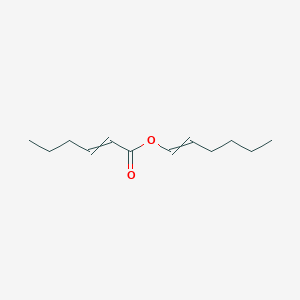
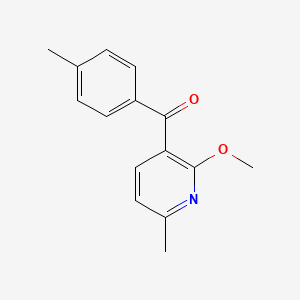

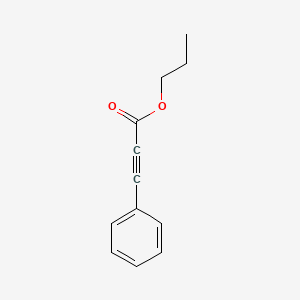

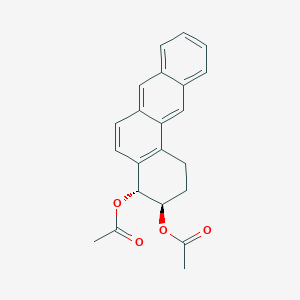
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
